2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is an organic compound with the molecular formula C13H14BrNO2 It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an isoindoline-1,3-dione core
Mechanism of Action
Target of Action
Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2 , it may influence dopaminergic signaling pathways.
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be investigated. It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Isoindoline derivatives have been reported to have potential therapeutic effects, suggesting that they may induce changes at the molecular and cellular levels .
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. The process can be summarized as follows:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione scaffold.
Bromination: The final step involves the bromination of the dimethylpropyl group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Cyclization Reactions: The isoindoline-1,3-dione core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted isoindoline-1,3-dione derivative.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(3-Bromopropyl)isoindoline-1,3-dione: Similar structure but with a propyl group instead of a dimethylpropyl group.
N-(3-Bromopropyl)phthalimide: Contains a phthalimide core with a bromopropyl group.
Uniqueness: 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is unique due to the presence of the dimethylpropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBCLEIHEEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282249 | |
Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111992-61-1 | |
Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.